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Compound of Interest

Compound Name:
2-(Azepan-2-yl)-1-(oxolan-3-

yl)ethan-1-one

Cat. No.: B13317438 Get Quote

Executive Summary & Strategic Rationale
Objective: To generate a diversity-enhanced library of azepan-2-yl ethanone derivatives for

HTS against GPCR and kinase targets.

Scientific Premise: The azepane (hexamethyleneimine) ring is a "privileged scaffold" found in

bioactive agents like cetiedil and mecillinam, yet it remains underrepresented in commercial

libraries compared to 5- and 6-membered rings (pyrrolidines/piperidines). This scarcity offers a

competitive advantage in exploring novel chemical space.

Conformational Distinctiveness: Unlike rigid piperidines, the 7-membered azepane ring

adopts a flexible twist-chair conformation, allowing unique induced-fit binding modes in

protein pockets.

Medicinal Chemistry Utility: The azepan-2-yl ethanone motif serves as a versatile

pharmacophore, mimicking the peptide bond transition state (in protease inhibitors) or acting

as a linker in bitopic GPCR ligands.

Synthetic Strategy: The "Modular Assembly"
Approach
To maximize diversity while maintaining high throughput, we utilize a Modular Solution-Phase

Synthesis assisted by solid-supported scavengers. This avoids the kinetic sluggishness often
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observed in solid-phase cyclizations of 7-membered rings.

Core Pathway:Eschenmoser Sulfide Contraction This method is selected over ring-expansion

(Beckmann/Schmidt) for library generation because it is highly convergent, allowing the

coupling of two distinct diversity sets (Thiolactams +

-Haloketones) under mild conditions.
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Caption: Modular workflow for the parallel synthesis of azepan-2-yl ethanone libraries via

sulfide contraction.

Detailed Experimental Protocol
Scale: 100 µmol per well (96-well plate format). Automation: Compatible with liquid handlers

(e.g., Tecan, Hamilton).

Phase 1: Thioimide Formation (Scaffold Preparation)
Note: If azepane-2-thione is not commercially available in sufficient diversity, convert

commercially available caprolactams using Lawesson’s reagent.

Reagent: Dissolve azepan-2-one (1.0 equiv) in anhydrous Toluene.

Thionation: Add Lawesson’s reagent (0.55 equiv). Heat to 80°C for 2 hours.

Workup: Cool, filter off precipitate, and concentrate. Checkpoint: Confirm conversion by LC-

MS (loss of M+16, gain of M+32).
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Phase 2: Library Generation (Parallel Synthesis)
Reaction: Eschenmoser Coupling to form Enaminones (Vinylogous Amides).

Scaffold (A): Azepane-2-thione (0.5 M in MeCN).

Diversity Reagents (B): Library of

-bromoketones (0.5 M in MeCN).

Base/Promoter: Triethylamine (TEA) and Triphenylphosphine (

).

Step-by-Step Protocol:

Arraying: Dispense 200 µL of Scaffold A (100 µmol) into each well of a 96-well deep-well

reaction block.

Alkylation: Add 220 µL (1.1 equiv) of unique

-bromoketone solutions to each well.

Observation: Formation of a precipitate (thioiminium salt) indicates successful S-alkylation.

Incubation: Shake at Room Temperature (RT) for 4 hours.

Contraction (Sulfur Extrusion): Add a solution of

(1.2 equiv) and TEA (1.2 equiv) in MeCN (300 µL) to each well.

Mechanism:[1][2] The phosphine abstracts the sulfur, driving the formation of the C=C

bond.

Conditions: Seal block and heat at 60°C for 6 hours.

Quenching: Cool to RT. Add 500 µL of water to quench.

Phase 3: Purification & "Self-Validating" Cleanup
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Traditional column chromatography is inefficient for libraries. Use Solid-Supported Scavenging.

Scavenger Addition: Add Polystyrene-supported Benzaldehyde (to scavenge excess amine)

and Silica-supported Carbonate (to neutralize acid).

Phosphine Removal: Add Polymer-supported Tosyl Hydrazine or specific phosphine

scavengers to remove Triphenylphosphine oxide (TPPO) byproducts, although TPPO is

often the most difficult contaminant.

Expert Tip: For higher purity, use a Fluorous Tagged

in step 3. This allows rapid removal of phosphine oxide via Fluorous Solid Phase
Extraction (F-SPE).

Filtration: Filter the reaction mixture through a coarse frit filter plate into a collection plate.

Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Quality Control & HTS Formatting
Conformational Challenges in QC
Azepane rings exhibit dynamic conformational flipping (chair/twist-boat) at room temperature.

NMR Issue: Signals may appear broadened or doubled.

Solution: Run 1H NMR at elevated temperature (50°C) or add a drop of TFA-d to protonate

the nitrogen, locking the conformation and sharpening peaks.

Library Formatting Data
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Parameter Specification Note

Final Concentration 10 mM Standard stock for HTS.

Solvent DMSO (anhydrous)
100% DMSO prevents

hydrolysis.

Purity Threshold >90% (ELSD/UV)
Lower purity yields false

positives.

Storage -20°C, Argon seal Prevent oxidative degradation.

Plate Type 384-well LDV
Low Dead Volume

(polystyrene/COC).

Troubleshooting Guide
Low Yield: If the S-alkylation (Step 2) is slow, add a catalytic amount of NaI (Finkelstein

condition) to generate the more reactive

-iodoketone in situ.

Precipitation in DMSO: Some rigid enaminones may have poor solubility. Sonicate for 30

mins or add 10% water (if chemically stable) to improve solubility during plating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13317438?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13317438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

